molecular formula C10H10N2S2 B1354254 Cyanomethyl methyl(phenyl)carbamodithioate CAS No. 76926-16-4

Cyanomethyl methyl(phenyl)carbamodithioate

Cat. No. B1354254
CAS RN: 76926-16-4
M. Wt: 222.3 g/mol
InChI Key: FYACMHCOSCVNHO-UHFFFAOYSA-N
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Description

Cyanomethyl methyl(phenyl)carbamodithioate, also known as Cyanomethyl N-methyl-N-phenyl dithiocarbamate, is a chemical compound with the empirical formula C10H10N2S2 . It has a molecular weight of 222.33 g/mol . This compound is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, particularly suited for the polymerization of vinyl ester and vinyl amide monomers .


Molecular Structure Analysis

The molecular structure of Cyanomethyl methyl(phenyl)carbamodithioate consists of a cyanomethyl group (CC#N), a methylphenyl carbamodithioate group (CN©S2), and a phenyl ring (C6H5) attached to the nitrogen atom . The InChI string is 1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 .


Chemical Reactions Analysis

Cyanomethyl methyl(phenyl)carbamodithioate is used as a RAFT agent in controlled radical polymerization . It is particularly suited for the polymerization of vinyl ester and vinyl amide monomers .


Physical And Chemical Properties Analysis

Cyanomethyl methyl(phenyl)carbamodithioate is a powder with a molecular weight of 222.3 g/mol . It has a melting point of 88-92 °C and should be stored at a temperature of 2-8°C . The compound has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

1. RAFT Polymerization Modulation

Cyanomethyl methyl(phenyl)carbamodithioate is used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. It acts as a chain transfer agent in the polymerization of styrene, significantly affecting the molar mass distribution and kinetic features, thereby realizing the supposed mechanism of RAFT polymerization (Vlasov, Grigoreva, & Zaitsev, 2021).

2. Controlled Polymerization of Vinyl Acetate

This compound has been used in suspension and bulk polymerizations of vinyl acetate, showing improved control over the molecular properties of the synthesized poly(vinyl acetate) (Oliveira, Barbosa, Nele, & Pinto, 2014).

3. Synthesis of pH-Switchable RAFT Agent

Cyanomethyl methyl(phenyl)carbamodithioate has been synthesized and investigated for its pH-switchable properties in the RAFT polymerization of styrene. Its presence impacts the polymerization process by modifying molar mass distribution and polymerization kinetics (Vlasov, Grigoreva, & Zaitsev, 2021).

4. Use in Synthesis of Indole Derivatives

The compound has been utilized in the synthesis of indole derivatives. For example, it was used in the Cu2O-catalyzed cyclization of o-(α-Cyanoalkyl)phenyl isocyanides and o-[α-(Methoxy-carbonyl)alkyl]phenyl isocyanides, leading to the production of various indole derivatives (Ito, Inubushi, Sugaya, Kobayashi, & Saegusa, 1978).

5. Synthesis of Carbamodithioates

Cyanomethyl methyl(phenyl)carbamodithioate has also been involved in the synthesis of novel carbamodithioates. This process uses multicomponent conditions and has been shown to proceed under mild conditions, yielding products with good efficiency. This synthesis highlights the versatility of cyanomethyl methyl(phenyl)carbamodithioate in creating complex organic compounds (Sadat-Ebrahimi, Karim, Moghimi, Yahya‐Meymandi, Mahdavi, Vosooghi, Foroumadi, & Shafiee, 2017).

6. Fluorescent Polycarbazole Polymer Detection

In the detection of explosive compounds, a fluorescent poly(2,7-carbazole) derivative with a side chain containing cyanomethyl methyl(phenyl)carbamodithioate has been used. This novel material has demonstrated high sensitivity and recyclability in fluorescence quenching, which is crucial for detecting explosives like TNT and DNT (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).

Safety And Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

cyanomethyl N-methyl-N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACMHCOSCVNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337818
Record name Cyanomethyl N-methyl-N-phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl methyl(phenyl)carbamodithioate

CAS RN

76926-16-4
Record name Cyanomethyl N-methyl-N-phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76926-16-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
G Moad - RAFT Polymerization: Methods, Synthesis and …, 2021 - Wiley Online Library
This chapter provides a review of the synthesis, reactions and applications of dithiocarbamates, Z′Z″NC(S)SR, in radical polymerization with reversible addition–fragmentation …
Number of citations: 5 onlinelibrary.wiley.com
CMR Abreu, PV Mendonca, AC Serra… - …, 2012 - ACS Publications
Controlled/“living” radical polymerization (CLRP) of vinyl chloride (VC) via the reversible addition–fragmentation chain transfer (RAFT) process is reported for the first time. The …
Number of citations: 72 pubs.acs.org
S Sugihara, Y Kawamoto, Y Maeda - Macromolecules, 2016 - ACS Publications
Unprecedented controlled radical vinyl polymerization (CRP) of vinyl ethers using reversible addition–fragmentation chain transfer (RAFT) polymerization is reported. In order to …
Number of citations: 57 pubs.acs.org
I Asif, SR Gilani, P Shahzadi - Journal of Polymer Research, 2021 - Springer
Single pot processing for Poly(vinyl acetate-co-[2-(methacryloyloxy)ethyl]trimethylammonium chloride) and Poly(vinyl acetate-co-[vinylbenzyl]trimethylammonium chloride) diblock …
Number of citations: 3 link.springer.com
M Oliveira, BS Barbosa, M Nele… - Macromolecular …, 2014 - Wiley Online Library
Suspension and bulk polymerizations of vinyl acetate (VAc) are performed in several experimental conditions, using cyanomethyl methyl(phenyl) carbamodithioate as the chain transfer …
Number of citations: 16 onlinelibrary.wiley.com
I Asif, SR Gilani, P Shahzadi, S Sabir - Journal of Polymer Research, 2021 - Springer
The one-pot route has been adopted for direct synthesis of novel Poly(vinyl acetate-co-1,3-divinyltetramethyldisiloxane), Poly(vinyl acetate-co-4-vinylbenzyl chloride) and Poly(vinyl …
Number of citations: 2 link.springer.com
G Moad, D Keddie, C Guerrero‐Sanchez… - Macromolecular …, 2015 - Wiley Online Library
This paper reviews recent developments in RAFT Polymerization with proton switchable RAFT agents. We report on the successful use of N‐methyl‐N‐(4‐pyridinyl) dithiocarbamates …
Number of citations: 54 onlinelibrary.wiley.com
G Ng, K Jung, J Li, C Wu, L Zhang, C Boyer - Polymer Chemistry, 2021 - pubs.rsc.org
We report a high throughput approach for the screening of RAFT agents and photocatalysts to mediate photoinduced electron/energy transfer-reversible addition–fragmentation chain …
Number of citations: 12 pubs.rsc.org
TY Zeng, L Xia, Z Zhang, CY Hong, YZ You - Polymer Chemistry, 2021 - pubs.rsc.org
In this article, we reported the hybrid copolymerization of ethylene and cyclic ketene acetals (CKAs) mediated by dithiocarbamate, in which the propagating radicals could open the rings …
Number of citations: 9 pubs.rsc.org
Y Xiu, VA Bobrin, N Corrigan, J Zhang… - Macromolecular Rapid …, 2023 - Wiley Online Library
In this study, we demonstrate the fabrication of three‐dimensionally (3D) printed polymer materials with controlled phase separation using polymerization induced microphase …
Number of citations: 2 onlinelibrary.wiley.com

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